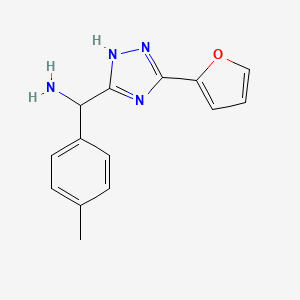
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine-2-carbaldehyde, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Products will vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carbaldehyde: A related compound with similar reactivity.
2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde: Lacks the ethylthio group but has similar structural features.
Uniqueness
2-(2-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the ethylthio group and the pyridine ring, which can impart specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C12H16N2OS |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-2-16-12-10(5-3-7-13-12)11-6-4-8-14(11)9-15/h3,5,7,9,11H,2,4,6,8H2,1H3 |
Clave InChI |
JLHSOFHHJBGTDQ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=CC=N1)C2CCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


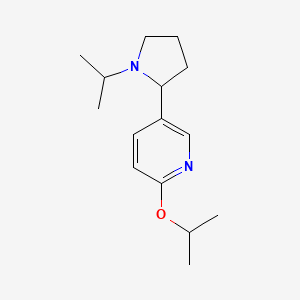


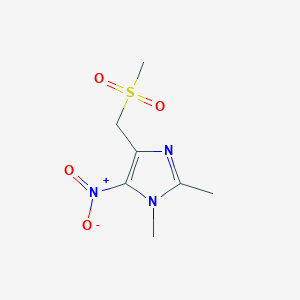
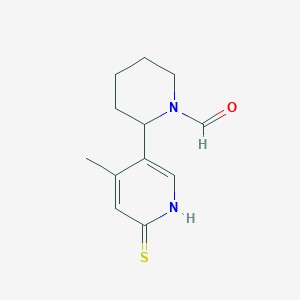
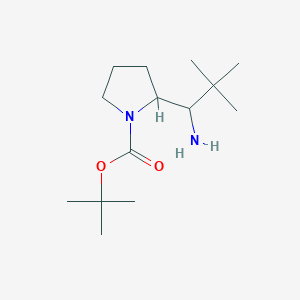


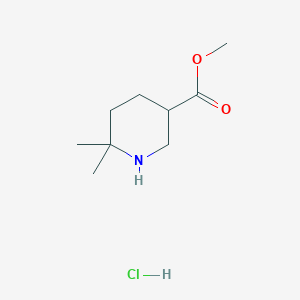

![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
